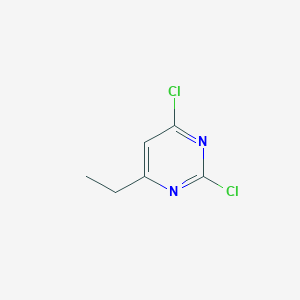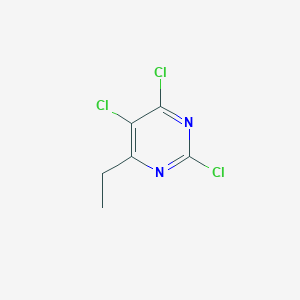
二乙酸甲酯
概述
描述
Methylene diacetate is a colorless liquid with a pleasant fragrance. It is an esterification product formed by the reaction of acetic acid and methanol. This compound is known for its good solubility in water and many organic solvents. At room temperature, methylene diacetate is stable but can easily react with oxygen .
科学研究应用
Methylene diacetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of acylals and other ester derivatives.
Medicine: It is used in pharmaceutical formulations as a stabilizer and solvent.
Industry: Methylene diacetate is used as a stabilizer for coatings and paints to extend their service life.
作用机制
Methylene diacetate is a chemical compound with the formula C5H8O4 . This article will cover its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
It has been reported that methylene diacetate can undergo free radical addition to α-olefins, initiated by di-tert-butyl peroxide . This suggests that α-olefins could be potential targets of methylene diacetate.
Mode of Action
Methylene diacetate interacts with its targets through a process known as the Knoevenagel condensation . This is a reaction that involves the condensation of carbon acid compounds with aldehydes to afford α,β-unsaturated compounds . The reaction is catalyzed by ethylenediammonium diacetate (EDDA) in the presence of the ionic liquid 1-butyl-3-methylimidazonium tetrafluoroborate .
Biochemical Pathways
The knoevenagel condensation, in which methylene diacetate participates, is a key step in various synthetic pathways in organic chemistry .
Pharmacokinetics
Its molecular weight of 1321146 might suggest good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
The result of methylene diacetate’s action is the formation of α,β-unsaturated compounds through the Knoevenagel condensation . In the case of its reaction with α-olefins, the product is the acetoxymethyl esters of aliphatic carboxylic acids .
Action Environment
The action of methylene diacetate can be influenced by various environmental factors. For instance, the Knoevenagel condensation is facilitated in the presence of certain catalysts and solvents . The reaction is also temperature-dependent, typically carried out at elevated temperatures .
准备方法
Synthetic Routes and Reaction Conditions
Methylene diacetate can be synthesized through the esterification of acetic acid and methanol. This reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In industrial settings, methylene diacetate is produced by reacting dihalogenated methane with acetate in a polar solvent in the presence of a phase transfer catalyst. This method allows for efficient production of methylene diacetate on a larger scale .
化学反应分析
Types of Reactions
Methylene diacetate undergoes various chemical reactions, including:
Oxidation: Methylene diacetate can be oxidized to form acetic acid and formaldehyde.
Hydrolysis: In the presence of water and an acid or base catalyst, methylene diacetate can hydrolyze to produce acetic acid and methanol.
Substitution: Methylene diacetate can participate in substitution reactions where the acetate groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.
Substitution: Various nucleophiles can be used to replace the acetate groups under appropriate conditions.
Major Products Formed
Oxidation: Acetic acid and formaldehyde.
Hydrolysis: Acetic acid and methanol.
Substitution: Products depend on the nucleophile used in the reaction.
相似化合物的比较
Similar Compounds
- Diethoxymethyl acetate
- Diethoxymethane
- Ethyl acetate
- Vinyl acetate
- Methyl acetate
Uniqueness
Methylene diacetate is unique due to its dual acetate groups, which allow it to participate in a wide range of chemical reactions. Its stability and solubility make it a versatile compound in various applications, from organic synthesis to industrial uses .
属性
IUPAC Name |
acetyloxymethyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O4/c1-4(6)8-3-9-5(2)7/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPGDAMSIGCZZLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25231-38-3 | |
| Record name | Poly(oxymethylene) diacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25231-38-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID20865198 | |
| Record name | Methylene diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20865198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
628-51-3 | |
| Record name | Methanediol, 1,1-diacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=628-51-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetic acid, methylene ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000628513 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methanediol, diacetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57545 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methylene diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20865198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl diacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Methylene diacetate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/468LQ25WB7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Ethyl 2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate](/img/structure/B1330300.png)
![5,7-Diazaspiro[3.4]octane-6,8-dione](/img/structure/B1330302.png)












